3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid, 95%
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Overview
Description
3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid (3-DMP-5-NBA) is an aromatic compound with a nitro group attached to the benzene ring. It is a white crystalline solid with a melting point of 109-111°C and a boiling point of 327-330°C. 3-DMP-5-NBA is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds, and is also used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid, 95% is not fully understood. However, it is believed that the nitro group attached to the benzene ring increases the reactivity of the compound, allowing it to react with other organic compounds more readily. Additionally, the presence of the dimethylphenol group increases the solubility of the compound in organic solvents, allowing it to be used in a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid, 95% are not well understood. However, it is known that the compound has been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and antibiotics. Additionally, 3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid, 95% has been used in the synthesis of polymers, and as a reactant in the synthesis of other organic compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid, 95% in lab experiments include its relatively low cost, its availability in a variety of solvents, and its ease of use. Additionally, the compound is relatively stable and has a low toxicity, making it safe to handle in the laboratory. The main limitation of using 3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid, 95% in lab experiments is its relatively low reactivity, which can make it difficult to synthesize certain compounds.
Future Directions
For the use of 3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid, 95% include further research into its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, organic compounds, and polymers. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new drugs and treatments. Additionally, further research into the advantages and limitations of using 3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid, 95% in lab experiments could lead to improved methods of synthesis and better results.
Synthesis Methods
3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid, 95% can be synthesized by the reaction of 2,3-dimethylphenol with nitrobenzene in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and can be carried out at temperatures ranging from room temperature to 120°C. The reaction is typically completed within a few hours, depending on the temperature and amount of catalyst used.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, organic compounds, and polymers. It has also been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of other organic compounds. Additionally, 3-(2,3-Dimethylphenyl)-5-nitrobenzoic acid, 95% has been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory drugs, and antibiotics.
properties
IUPAC Name |
3-(2,3-dimethylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-4-3-5-14(10(9)2)11-6-12(15(17)18)8-13(7-11)16(19)20/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHLQXMBUGFEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688945 |
Source
|
Record name | 2',3'-Dimethyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-70-8 |
Source
|
Record name | 2',3'-Dimethyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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